An In-depth Technical Guide to 4-[(fluorosulfonyl)oxy]-Benzonitrile: A Bifunctional Hub for SuFEx Chemistry and Drug Discovery
An In-depth Technical Guide to 4-[(fluorosulfonyl)oxy]-Benzonitrile: A Bifunctional Hub for SuFEx Chemistry and Drug Discovery
Introduction
In the landscape of modern chemical synthesis and drug discovery, the demand for versatile, reliable, and modular building blocks is paramount. 4-[(fluorosulfonyl)oxy]-Benzonitrile, also known as 4-cyanophenyl fluorosulfate, has emerged as a molecule of significant interest. It occupies a unique chemical space by integrating two highly valuable and orthogonally reactive functional groups onto a single aromatic scaffold: the fluorosulfate group and the nitrile group.
The fluorosulfate moiety is a cornerstone of Sulfur(VI) Fluoride Exchange (SuFEx) chemistry, a next-generation click chemistry paradigm developed by K. Barry Sharpless and coworkers.[1] Unlike more aggressive sulfonyl halides, the aryl fluorosulfate exhibits a remarkable balance of stability and "context-dependent" reactivity.[2][3] It is largely inert under physiological conditions but can be spurred into selective reaction with nucleophilic amino acid residues—such as tyrosine, lysine, and histidine—within the specific microenvironment of a protein binding pocket.[4] This tunable reactivity makes it an exceptional electrophilic "warhead" for designing targeted covalent inhibitors and chemoproteomic probes.
Concurrently, the nitrile group serves as a robust and versatile synthetic handle. It is a common pharmacophore in many approved drugs, capable of engaging in hydrogen bonding and other polar interactions, and it can be readily transformed into other critical functionalities, such as primary amines or carboxylic acids, allowing for extensive post-functionalization.[5][6]
This guide provides a comprehensive technical overview of 4-[(fluorosulfonyl)oxy]-Benzonitrile for researchers, chemists, and drug development professionals. We will delve into its physicochemical properties, provide a detailed synthesis protocol, explore the mechanistic nuances of its reactivity, and showcase its applications as a powerful tool in covalent ligand discovery and chemical biology.
Physicochemical and Spectroscopic Properties
A thorough understanding of a molecule's physical and spectroscopic characteristics is fundamental to its application.
Physical Properties
The key physicochemical properties of 4-[(fluorosulfonyl)oxy]-Benzonitrile are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 1692870-11-3 | [7] |
| Molecular Formula | C₇H₄FNO₃S | [7] |
| Molecular Weight | 201.18 g/mol | [7] |
| Appearance | Solid | |
| Melting Point | 36-41 °C | |
| Boiling Point (Predicted) | 313.8 ± 34.0 °C | [7] |
| Density (Predicted) | 1.53 ± 0.1 g/cm³ | [7] |
Spectroscopic Characterization (Predicted)
-
¹H NMR (predicted, CDCl₃, 400 MHz): The proton NMR spectrum is expected to be simple and characteristic of a 1,4-disubstituted (para) benzene ring. Two distinct signals, each integrating to 2H, would appear as doublets in the aromatic region (approx. δ 7.5-8.0 ppm). The doublet at a higher chemical shift (downfield) would correspond to the protons ortho to the electron-withdrawing nitrile group, while the doublet at a lower chemical shift (upfield) would correspond to the protons ortho to the fluorosulfate group.
-
¹³C NMR (predicted, CDCl₃, 101 MHz): The carbon NMR spectrum would display four signals in the aromatic region. Key predicted signals include the nitrile carbon (C≡N) around δ 117-119 ppm, the carbon bearing the nitrile group (ipso-C-CN) around δ 115-120 ppm, the carbon bearing the fluorosulfate group (ipso-C-O) around δ 150-155 ppm, and the two sets of aromatic CH carbons between δ 120-135 ppm.
-
¹⁹F NMR (predicted, CDCl₃, 376 MHz): A single sharp resonance is expected for the fluorine atom of the fluorosulfate group. Based on data for similar aryl fluorosulfates, this peak would likely appear in the range of δ +38 to +42 ppm.[9]
-
Infrared (IR) Spectroscopy: The IR spectrum would show strong, characteristic absorption bands for the key functional groups. A sharp, strong peak for the nitrile (C≡N) stretch would be observed around 2230-2240 cm⁻¹. Strong, characteristic stretches for the S=O bonds of the fluorosulfate group would appear in the region of 1410-1450 cm⁻¹ (asymmetric) and 1200-1240 cm⁻¹ (symmetric). An S-F stretch would also be expected around 815-915 cm⁻¹.
-
Mass Spectrometry (MS): In high-resolution mass spectrometry (HRMS), the calculated exact mass for the molecular ion [M]⁺ would be approximately 200.9845 (for C₇H₄FNO₃S).
Synthesis and Purification
Aryl fluorosulfates are most reliably synthesized from their corresponding phenols. The reaction of 4-cyanophenol with sulfuryl fluoride (SO₂F₂) gas in the presence of a suitable base is the most direct and efficient route to 4-[(fluorosulfonyl)oxy]-Benzonitrile.[10][11]
Reaction Scheme
Caption: Synthesis of 4-[(fluorosulfonyl)oxy]-Benzonitrile.
Detailed Experimental Protocol
This protocol is a representative procedure based on established methods for the synthesis of aryl fluorosulfates and should be performed by trained chemists with appropriate safety precautions.[9][10]
Materials:
-
4-Cyanophenol (1.0 equiv)
-
Sulfuryl fluoride (SO₂F₂) (1.5 equiv, typically handled as a solution in a suitable solvent or carefully bubbled from a lecture bottle)
-
Triethylamine (Et₃N) (2.0-3.0 equiv)
-
Anhydrous acetonitrile (MeCN)
-
Standard laboratory glassware, stir plate, and inert atmosphere setup (e.g., nitrogen or argon balloon)
Procedure:
-
Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a gas inlet, and a septum, add 4-cyanophenol (1.0 equiv).
-
Dissolution: Dissolve the 4-cyanophenol in anhydrous acetonitrile under an inert atmosphere.
-
Base Addition: Cool the solution to 0 °C using an ice bath and add triethylamine (2.0-3.0 equiv) dropwise while stirring.
-
SO₂F₂ Addition: Slowly bubble sulfuryl fluoride gas (1.5 equiv) through the solution or add a pre-made solution of SO₂F₂ in a compatible solvent. Caution: Sulfuryl fluoride is a toxic gas and must be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE).[12]
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 4-12 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Upon completion, quench the reaction by carefully adding saturated aqueous ammonium chloride (NH₄Cl). Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Washing: Wash the combined organic layers with water, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.
Purification and Handling
The crude product is typically purified by silica gel column chromatography using a gradient of ethyl acetate in hexanes. The purified 4-[(fluorosulfonyl)oxy]-Benzonitrile should be stored in a tightly sealed container in a cool, dry place.
Chemical Reactivity and Mechanistic Insights
The power of 4-[(fluorosulfonyl)oxy]-Benzonitrile lies in the distinct and complementary reactivity of its two functional groups.
The Fluorosulfate Moiety: A Tunable Electrophile for SuFEx
The aryl fluorosulfate group is significantly more stable to hydrolysis and general nucleophilic attack than its sulfonyl chloride counterpart.[1] This stability allows it to be carried through various synthetic steps. However, its electrophilicity can be "switched on" in specific chemical environments.
The SuFEx reaction with a phenol (such as a tyrosine side chain) is typically facilitated by a base. The base deprotonates the phenol to form a much more nucleophilic phenoxide, which then attacks the electrophilic sulfur atom of the fluorosulfate. This proceeds through a proposed addition-elimination or Sₙ2-type mechanism, displacing the fluoride ion and forming a stable diaryl sulfate linkage.[13]
Caption: Generalized mechanism for base-mediated SuFEx reaction.
The Nitrile Moiety: An Orthogonal Synthetic Handle
The nitrile group is generally unreactive under the mild basic conditions used for SuFEx reactions, making it an excellent orthogonal functional group. After the fluorosulfate has been used to form a covalent linkage, the nitrile remains available for a wide range of transformations, including:
-
Hydrolysis: Acidic or basic hydrolysis can convert the nitrile to a carboxylic acid, providing a handle for amide coupling or other conjugations.
-
Reduction: The nitrile can be reduced to a primary amine (e.g., using H₂/Pd, LiAlH₄), which is a key functional group for forming amides, sulfonamides, or for introducing cationic charge.
-
Cycloadditions: The nitrile can participate in cycloaddition reactions, for example, with sodium azide to form a tetrazole ring, a common bioisostere for carboxylic acids in medicinal chemistry.
Cross-Coupling Reactivity
Beyond SuFEx, the aryl fluorosulfate group has been demonstrated to function as an efficient, low-cost alternative to the commonly used triflate group in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction.[11] This allows for the carbon skeleton to be elaborated before leveraging the SuFEx reactivity, or it can be used to cleave the group entirely in a deoxygenative borylation, further expanding its synthetic utility.
Applications in Drug Discovery and Chemical Biology
The unique properties of 4-[(fluorosulfonyl)oxy]-Benzonitrile make it a powerful tool for modern drug discovery, particularly in the realm of covalent inhibitors and chemical proteomics.
Covalent Probe Design for Chemoproteomics
Chemoproteomics aims to understand protein function and drug engagement on a proteome-wide scale. Covalent probes, which form a permanent bond with their protein target, are invaluable tools in this field. The fluorosulfate group of this molecule is an ideal "warhead" for such probes due to its low intrinsic reactivity and high selectivity for certain nucleophilic residues in a binding-site-dependent manner.[2][14]
A typical workflow involves synthesizing a probe library where 4-[(fluorosulfonyl)oxy]-Benzonitrile is attached to various affinity scaffolds, often including a reporter tag like an alkyne for subsequent "click" chemistry with a fluorescent dye or biotin.
Caption: A conceptual workflow for a chemoproteomics experiment.
This approach allows researchers to identify the protein targets of a small molecule, map its binding site, and assess its selectivity across the entire proteome, which are critical steps in drug development.
Building Block for Covalent Inhibitors
The development of targeted covalent inhibitors has seen a resurgence, with several recently approved drugs utilizing this mechanism for enhanced potency and duration of action. 4-[(fluorosulfonyl)oxy]-Benzonitrile serves as an excellent starting fragment or building block for designing such inhibitors. Its fluorosulfate group can form a covalent bond with a non-catalytic tyrosine, serine, or lysine residue in a target's binding pocket, while the 4-cyanophenyl core provides a rigid scaffold for building out affinity elements to achieve high potency and selectivity.
Safety and Handling
As a reactive chemical, 4-[(fluorosulfonyl)oxy]-Benzonitrile must be handled with appropriate care. According to its safety profile, it is classified as a corrosive substance.
-
GHS Classification: Skin Corrosion, Category 1B.
-
Hazard Statement (H314): Causes severe skin burns and eye damage.
-
Precautions (P280, P303+P361+P353, P305+P351+P338): Wear protective gloves, protective clothing, eye protection, and face protection. In case of skin contact, immediately remove all contaminated clothing and rinse skin with water. In case of eye contact, rinse cautiously with water for several minutes; remove contact lenses if present and easy to do, and continue rinsing.
All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, must be worn.
Conclusion
4-[(fluorosulfonyl)oxy]-Benzonitrile is far more than a simple aromatic compound; it is a sophisticated, bifunctional chemical tool. Its integration of a stable yet activatable SuFEx electrophile with a versatile nitrile handle provides chemists with a powerful platform for innovation. From constructing complex molecular architectures via cross-coupling to designing highly selective covalent probes for mapping the proteome, its applications are both broad and impactful. As the fields of chemical biology and covalent drug discovery continue to advance, the utility of well-designed, multifunctional building blocks like 4-[(fluorosulfonyl)oxy]-Benzonitrile will undoubtedly continue to grow, enabling the development of next-generation therapeutics and research tools.
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